1-(2-chloro-4-methoxyphenyl)-N-methylmethanamine
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Overview
Description
1-(2-chloro-4-methoxyphenyl)-N-methylmethanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a methylated amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4-methoxyphenyl)-N-methylmethanamine typically involves the reaction of 2-chloro-4-methoxyaniline with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. Advanced techniques, such as continuous flow reactors, may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-4-methoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
1-(2-chloro-4-methoxyphenyl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-methoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-chloro-4-methoxyphenyl)-N-ethylmethanamine: Similar structure with an ethyl group instead of a methyl group.
1-(2-chloro-4-methoxyphenyl)-N-propylmethanamine: Similar structure with a propyl group instead of a methyl group.
1-(2-chloro-4-methoxyphenyl)-N-isopropylmethanamine: Similar structure with an isopropyl group instead of a methyl group.
Uniqueness
1-(2-chloro-4-methoxyphenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro and methoxy groups on the phenyl ring, along with the methylated amine group, allows for unique interactions and reactivity compared to its analogs.
Biological Activity
1-(2-Chloro-4-methoxyphenyl)-N-methylmethanamine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H12ClN
- Molecular Weight : 171.65 g/mol
- SMILES Notation : ClC1=CC=C(C=C1OC)N(C)C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It has been noted for its ability to induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other compounds in its class, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Caspase Activation : The compound has been shown to activate caspases, which are crucial for the execution phase of apoptosis.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the structure of this compound can significantly affect its biological activity. For instance, the presence of the methoxy group is essential for maintaining potency against cancer cell lines. Substitutions at various positions on the phenyl ring have been explored to optimize activity and selectivity.
Modification | Effect on Activity |
---|---|
Removal of Cl | Decreased potency against cancer cells |
Addition of alkyl groups | Enhanced lipophilicity and potential blood-brain barrier penetration |
Biological Activity Data
Numerous studies have evaluated the biological activity of this compound in various cancer models. Key findings include:
- Apoptosis Induction : In vitro assays demonstrated that this compound has an EC50 value in the low nanomolar range for inducing apoptosis in breast cancer cell lines (e.g., T47D).
- Anti-proliferative Effects : The compound exhibited a GI50 value of approximately 2 nM, indicating strong anti-proliferative effects against several cancer cell lines.
Case Studies
Several notable studies have highlighted the efficacy of this compound:
- Study on Breast Cancer Cells :
- Xenograft Models :
-
Comparative Analysis :
- Comparative studies with other derivatives indicated that while structural modifications could enhance certain properties, they often resulted in decreased overall efficacy against targeted cancer types.
Properties
IUPAC Name |
1-(2-chloro-4-methoxyphenyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11-6-7-3-4-8(12-2)5-9(7)10/h3-5,11H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGYKJBARXAELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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